2-furyl(1-methyl-1H-imidazol-2-yl)methanone
Description
Chemical Identity and Nomenclature
This compound represents a sophisticated heterocyclic compound characterized by its unique molecular architecture that incorporates both furan and methylated imidazole moieties connected through a carbonyl bridge. The compound possesses the molecular formula C9H8N2O2 and is registered in chemical databases under the Chemical Abstracts Service identifier 12325278. The systematic nomenclature reflects the presence of a furan ring at the 2-position connected via a methanone (ketone) linkage to a 1-methylimidazole unit, specifically at the 2-position of the imidazole ring system.
The structural complexity of this compound becomes evident when examining its molecular connectivity, where the furan heterocycle contributes an oxygen-containing five-membered aromatic system while the imidazole portion provides a nitrogen-rich aromatic framework. The methyl substitution at the 1-position of the imidazole ring significantly influences the electronic properties and potential reactivity patterns of the overall molecular structure. The carbonyl group serves as both a structural linker and an important functional group that may participate in various chemical transformations and biological interactions.
The compound's nomenclature follows International Union of Pure and Applied Chemistry conventions, systematically describing each structural component and their relative positions within the molecular framework. Alternative naming systems may reference this compound as furan-2-yl-(1-methylimidazol-2-yl)methanone, emphasizing the directional connectivity between the heterocyclic components. The precise nomenclature is crucial for unambiguous identification in chemical databases and literature, particularly given the existence of closely related structural isomers that differ only in substitution patterns or connectivity points.
Understanding the molecular identity of this compound requires appreciation of its stereochemical characteristics and conformational preferences. The planar nature of both heterocyclic components, combined with the sp2 hybridization of the carbonyl carbon, creates specific geometric constraints that influence the compound's three-dimensional structure and potential intermolecular interactions. These structural features are fundamental to understanding the compound's chemical behavior and potential applications in various scientific disciplines.
Historical Context of Imidazole-Furan Hybrid Molecules
The development of imidazole-furan hybrid molecules emerged from the rich historical foundations of heterocyclic chemistry, where both ring systems have played pivotal roles in advancing our understanding of aromatic compounds. Imidazole chemistry traces its origins to Heinrich Debus's pioneering work in 1858, when he first synthesized imidazole through the reaction of glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline. This foundational discovery established imidazole as one of the most important nitrogen-containing heterocycles, with subsequent research revealing its crucial role in biological systems and pharmaceutical applications.
The historical significance of furan chemistry parallels that of imidazole, with furan derivatives being among the earliest heterocyclic compounds to be systematically studied. The first furan derivative described was 2-furoic acid, characterized by Carl Wilhelm Scheele in 1780, followed by the important derivative furfural, reported by Johann Wolfgang Döbereiner in 1831. Heinrich Limpricht prepared furan itself in 1870, initially calling it tetraphenol, establishing the foundational understanding of this oxygen-containing aromatic system. These early discoveries laid the groundwork for the sophisticated furan chemistry that would later enable the creation of complex hybrid molecules.
The conceptual framework for combining imidazole and furan moieties into hybrid structures evolved throughout the twentieth century as chemists recognized the potential for creating novel compounds with enhanced or complementary properties. Research has demonstrated that hybrid compounds between dibenzo[b,d]furan and imidazole exhibit significant biological activities, with studies showing promising antitumor activities against human cancer cell lines. These findings highlighted the therapeutic potential of carefully designed imidazole-furan combinations, encouraging further exploration of hybrid molecular architectures.
The synthesis and biological evaluation of furan-imidazole hybrids gained momentum as researchers developed new methodologies for creating these complex molecular structures. Studies have shown that furan-conjugated compounds can be effectively created and tested against various biological targets, with some derivatives demonstrating remarkable activity profiles. The strategic combination of these heterocyclic systems has proven particularly valuable in medicinal chemistry, where the complementary properties of furan and imidazole rings can be exploited to achieve specific biological objectives.
Contemporary research continues to build upon this historical foundation, with modern synthetic techniques enabling the precise construction of sophisticated imidazole-furan hybrid molecules like this compound. The evolution from simple heterocyclic synthesis to complex hybrid compound design represents a significant advancement in chemical methodology and demonstrates the continuing relevance of these classical ring systems in modern pharmaceutical and materials science applications.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends far beyond its structural novelty, representing a paradigmatic example of how strategic heterocyclic combination can create compounds with unique chemical and biological properties. Five-membered heterocycles like furan and imidazole are essential structural components in various therapeutic compounds, with their physicochemical properties playing crucial roles in determining biological activity, spectrum of action, potency, and pharmacokinetic profiles. The combination of these heterocycles in a single molecular framework creates opportunities for synergistic effects and novel modes of action.
Imidazole represents one of the most significant five-membered heterocycles in drug design, with its amphoteric nature allowing it to function both as a hydrogen bond donor and acceptor. The imidazole ring's ability to interact with numerous organic molecules through hydrogen bonds, van der Waals forces, ion-dipole interactions, coordination bonds, cation-π interactions, π-π stacking, and hydrophobic effects makes it exceptionally versatile in biological systems. When combined with furan moieties, these interaction capabilities can be enhanced or modified, creating new possibilities for molecular recognition and binding.
The furan component of the hybrid molecule contributes its own unique characteristics to the overall molecular profile. Furan derivatives have demonstrated significant biological properties across numerous therapeutic areas, including antibacterial, antifungal, antiprotozoal, and anticancer activities. The incorporation of furan rings into pharmaceutical compounds often enhances their biological activity profiles, with specific structural modifications leading to improved potency and selectivity. The combination of furan with imidazole in this compound creates a molecular architecture that may exhibit properties superior to either heterocycle alone.
The structural features of this hybrid compound illustrate important principles of modern heterocyclic chemistry, particularly the concept of pharmacophore hybridization. The strategic placement of the methyl group on the imidazole nitrogen and the specific connectivity through the carbonyl linker demonstrate sophisticated molecular design principles that can influence electronic distribution, conformational preferences, and biological activity. These design elements reflect the advanced understanding of structure-activity relationships that guides contemporary heterocyclic synthesis.
Recent advances in heterocyclic chemistry have emphasized the importance of hybrid molecules in discovering new therapeutic agents capable of addressing current medical challenges, including drug-resistant bacterial strains and complex disease mechanisms. The development of compounds like this compound represents the application of these principles to create novel molecular entities with potential applications across multiple scientific disciplines. The continued exploration of such hybrid compounds promises to yield important discoveries in pharmaceutical chemistry, materials science, and chemical biology.
Chemical Properties and Structural Characteristics
Heterocyclic Component Analysis
| Heterocycle | Heteroatoms | Key Properties | Biological Significance |
|---|---|---|---|
| Imidazole | N(2) | Amphoteric, hydrogen bonding | Enzyme catalysis, drug targets |
| Furan | O(1) | π-excessive, electrophilic substitution | Antimicrobial, anticancer activity |
| Methylimidazole | N(2) + methyl | Enhanced lipophilicity | Improved membrane penetration |
Properties
IUPAC Name |
furan-2-yl-(1-methylimidazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-4-10-9(11)8(12)7-3-2-6-13-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOLEXCOQNYRSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70489404 | |
| Record name | (Furan-2-yl)(1-methyl-1H-imidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70489404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30148-29-9 | |
| Record name | (Furan-2-yl)(1-methyl-1H-imidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70489404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone typically involves the reaction of 2-furylcarbinol with 1-methylimidazole in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-furyl(1-methyl-1H-imidazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: Both the furan and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products
Oxidation: Furanones
Reduction: Imidazolines
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-furyl(1-methyl-1H-imidazol-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone involves its interaction with various molecular targets. The furan and imidazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-furyl(1H-imidazol-2-yl)methanone
- 2-furyl(1-methyl-1H-imidazol-4-yl)methanone
- 2-furyl(1H-imidazol-4-yl)methanone
Uniqueness
2-furyl(1-methyl-1H-imidazol-2-yl)methanone is unique due to the presence of both a furan ring and a 1-methylimidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-Furyl(1-methyl-1H-imidazol-2-yl)methanone, a compound featuring both a furan and an imidazole moiety, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be chemically represented as follows:
It consists of a furan ring attached to a 1-methyl-1H-imidazole group through a carbonyl linkage, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : It exhibits affinity for various receptors, influencing signaling pathways that affect cell proliferation and apoptosis.
- Antioxidant Activity : The presence of the furan ring contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- Bacterial Inhibition : Studies have demonstrated that derivatives of this compound show promising antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it has been effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Antifungal Activity
The compound also demonstrates antifungal effects. It has been tested against various fungal strains, showing effective inhibition at low concentrations.
Anticancer Properties
This compound has shown cytotoxic effects on cancer cell lines, including human liver, breast, and colon cancer cells. Its mechanism involves inducing apoptosis and cell cycle arrest.
Study on Antibacterial Effects
In a recent study, derivatives of this compound were synthesized and evaluated for their antibacterial properties. The results indicated that these compounds could inhibit the growth of resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anti-Leishmanial Activity
Another investigation highlighted the anti-leishmanial potential of compounds derived from this compound. Isolated from Atractilis gummifera, these derivatives showed significant activity against Leishmania species, suggesting their potential in treating leishmaniasis .
Q & A
Q. What are the common synthetic routes for preparing 2-furyl(1-methyl-1H-imidazol-2-yl)methanone, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via Wittig olefination or Friedel-Crafts alkylation strategies. For example, (1-methyl-1H-imidazol-2-yl)lithium reacts with α-chloro esters to form intermediates, which undergo olefination with furyl aldehydes (e.g., 2-furyl aldehyde) to yield the target compound . Optimization includes:
- Temperature control : Reactions are performed at 0°C to minimize side reactions.
- Purification : Flash column chromatography (SiO₂, hexane/EtOAc gradients) ensures >95% purity .
- Catalyst use : Bis(oxazoline) catalysts enhance enantioselectivity in asymmetric syntheses .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regiochemistry, with imidazole protons appearing as singlets (δ 7.0–7.5 ppm) and furyl protons as doublets (δ 6.3–8.3 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL) resolves crystal structures, with C=O bond lengths (~1.21 Å) and dihedral angles between imidazole and furyl moieties (~15–30°) confirming planarity .
Advanced Research Questions
Q. What strategies resolve enantiomers of complexes involving this compound, and how is stereochemical purity assessed?
- Methodological Answer :
- Chiral HPLC : Chiralcel AD-H columns (10% isopropanol/hexanes) separate enantiomers, with retention times and optical rotation ([α]D) confirming configuration .
- Catalyst design : Ce(IV)-pyridyl-bis(oxazoline) complexes induce >95% enantiomeric excess (ee) in nitrone cycloadditions .
- Contradiction note : Discrepancies in ee values may arise from solvent polarity or competing reaction pathways, requiring kinetic studies to resolve .
Q. How does this compound function as a ligand in lanthanide complexes, and what magnetic properties are observed?
- Methodological Answer :
- Coordination chemistry : The compound acts as a bidentate ligand via imidazole-N and carbonyl-O atoms, forming complexes with Dy(III), Er(III), and Tb(III). Single-crystal X-ray diffraction confirms octahedral geometry .
- Magnetic behavior : Dy(III) complexes exhibit slow magnetic relaxation under zero external field (Ueff ≈ 50–80 K), suggesting single-molecule magnet (SMM) potential. AC susceptibility data show frequency-dependent χ'' peaks .
Q. What challenges arise in the catalytic applications of α,β-unsaturated 2-acyl imidazoles derived from this compound, and how are they addressed?
- Methodological Answer :
- Reactivity issues : Electron-deficient furyl groups may reduce catalytic activity. Solutions include electron-donating substituents (e.g., methoxy groups) to enhance nucleophilicity .
- Byproduct formation : Competing [4+2] cycloadditions are suppressed by low-temperature conditions (−78°C) and stoichiometric control of tert-butyllithium .
- Analytical validation : HRMS and IR spectroscopy (e.g., C=O stretches at ~1668 cm⁻¹) confirm product integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
